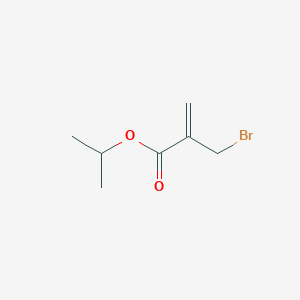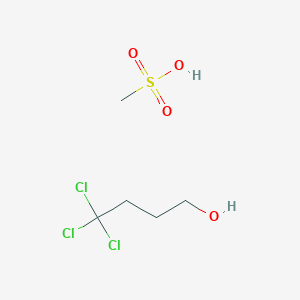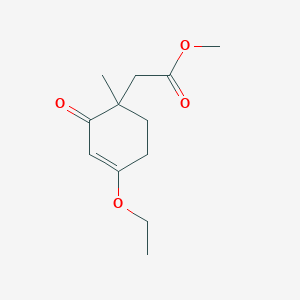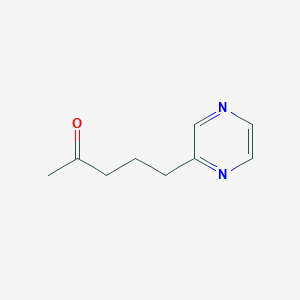![molecular formula C26H36O4 B12556840 2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene CAS No. 142719-86-6](/img/structure/B12556840.png)
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene: is an organic compound with the molecular formula C26H36O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two butoxyethoxyethenyl groups attached at the 2 and 7 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Functionalization: The 2 and 7 positions of the naphthalene ring are functionalized to introduce reactive groups.
Vinylation: The final step involves the addition of ethenyl groups to the functionalized naphthalene.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and minimizes impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The butoxyethoxy and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes. The specific pathways and targets depend on the context of its application, whether in materials science or biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-1,8-naphthalic anhydride
- 2,7-Di-tert-butyl-9,10-diphenylanthracene
- 2,7-Dimethoxynaphthalene
Uniqueness
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene is unique due to its specific functional groups and their positions on the naphthalene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and materials science. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
142719-86-6 |
|---|---|
Fórmula molecular |
C26H36O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2,7-bis[1-(2-butoxyethoxy)ethenyl]naphthalene |
InChI |
InChI=1S/C26H36O4/c1-5-7-13-27-15-17-29-21(3)24-11-9-23-10-12-25(20-26(23)19-24)22(4)30-18-16-28-14-8-6-2/h9-12,19-20H,3-8,13-18H2,1-2H3 |
Clave InChI |
JKBPZWRMSCPREY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=C)C1=CC2=C(C=C1)C=CC(=C2)C(=C)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)


![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)

![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)


![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
